2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate
Description
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate is an acrylate ester featuring a nonanoate (C9) alkyl chain and a polyether backbone. This compound combines the reactive acryloyl group with a long-chain ester, making it suitable for applications requiring controlled polymerization, plasticization, or crosslinking in polymer chemistry.
Properties
CAS No. |
61708-48-3 |
|---|---|
Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl nonanoate |
InChI |
InChI=1S/C16H28O5/c1-3-5-6-7-8-9-10-16(18)21-14-12-19-11-13-20-15(17)4-2/h4H,2-3,5-14H2,1H3 |
InChI Key |
CIXAMMKDIFVWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate typically involves the esterification reaction between 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and acrylic acid.
Reduction: 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.
Mechanism of Action
The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate involves its interaction with specific molecular targets and pathways:
Polymerization: The acryloyloxy group can undergo free radical polymerization, forming cross-linked polymer networks.
Enzymatic Hydrolysis: Esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with four key analogs based on molecular structure, reactivity, and applications.
Table 1: Structural and Functional Comparison
Reactivity and Stability
- 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate: The acryloyl group enables radical polymerization, while the long C9 chain enhances hydrophobicity and reduces glass transition temperature (Tg) in polymers. Its stability is comparable to other acrylates but requires UV/thermal initiators for curing .
- Ethoxyethyl 2-cyanoacrylate: Exceptionally reactive due to electron-withdrawing cyano group; polymerizes instantly in moist environments, limiting shelf stability .
- 2-(Acetoacetoxy)ethyl methacrylate: Reacts via Michael addition or enol-keto tautomerization, enabling dual-cure mechanisms. More stable than cyanoacrylates but less reactive than acrylates .
Physical Properties
- Density and Solubility: Nonanoate derivatives (e.g., 2-nonanoyloxypropyl nonanoate ) exhibit densities ~1.1 g/mL, similar to 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate. Long alkyl chains reduce water solubility but enhance compatibility with nonpolar matrices. PEG-based analogs (e.g., 2-(2-Methoxyethoxy)ethyl acetate ) are less dense (~1.0 g/mL) and water-miscible due to ethoxy groups.
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